
6-(Hydroxymethyl)indolin-2-one
Overview
Description
6-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
6-(Hydroxymethyl)indolin-2-one has been investigated for its anticancer properties, particularly through the synthesis of various derivatives that exhibit potent activity against different cancer cell lines.
Case Study 1: Anticancer Activity in Cell Lines
A study synthesized several hydrazonoindolin-2-one derivatives, including those based on this compound. The derivatives were tested against human cancer cell lines such as A549 (lung), HT-29 (colon), and ZR-75 (breast). Notably, certain compounds demonstrated significant growth inhibition and pro-apoptotic effects, suggesting their potential as therapeutic agents in cancer treatment .
Case Study 2: Kinase Inhibition
Another research effort focused on indolyl-hydrazones derived from this compound, which exhibited significant inhibition of key kinase receptors involved in cancer progression. The studies showed that these compounds could reduce tumor volume significantly in vivo, highlighting their potential as effective anticancer agents .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens.
Case Study: Antimicrobial Screening
Research indicated that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.
Neuroprotective Effects
In addition to its anticancer and antimicrobial applications, this compound has been explored for its neuroprotective potential.
Case Study: Neuroprotection in Alzheimer's Model
A study investigated the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results showed that treatment with the compound significantly improved cognitive function and reduced markers of neuroinflammation when compared to control groups, indicating its potential use in treating neurodegenerative diseases .
Summary Table of Applications
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form a carbonyl functionality. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
PCC | CH₂Cl₂, rt, 6h | 6-Formylindolin-2-one | 78% | |
Jones reagent | Acetone, 0°C, 2h | 6-Carboxyindolin-2-one | 65% |
This oxidation pathway is critical for accessing aldehyde or carboxylic acid derivatives, which are intermediates in further functionalization.
Esterification and Acylation
The hydroxymethyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmacological applications:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Acetic anhydride | Pyridine, reflux, 3h | 6-(Acetoxymethyl)indolin-2-one | 85% | |
Benzoyl chloride | DCM, Et₃N, 0°C, 1h | 6-(Benzoyloxymethyl)indolin-2-one | 72% |
These reactions proceed via nucleophilic substitution, with the hydroxyl oxygen attacking the electrophilic acyl group.
Nucleophilic Substitution
The hydroxymethyl group participates in alkylation and Mitsunobu reactions:
Reagent | Conditions | Product | Yield | Source |
---|---|---|---|---|
Methyl iodide | NaH, THF, 0°C, 2h | 6-(Methoxymethyl)indolin-2-one | 68% | |
Triphenylphosphine/DIAD | ROH, THF, rt, 12h | 6-(Alkoxymethyl)indolin-2-one | 60–75% |
The Mitsunobu reaction enables ether formation with retention of stereochemistry, useful for chiral analogs .
Base-Catalyzed Cyclization
Under basic conditions, 6-(hydroxymethyl)indolin-2-one undergoes intramolecular cyclization to form spirocyclic derivatives. For example:
Base | Solvent | Temperature | Product | Yield | Source |
---|---|---|---|---|---|
K₂CO₃ | DMF | 80°C, 4h | Spiro[indoline-3,2'-pyrrole] | 55% | |
DBU | Toluene | 110°C, 6h | Spiro[indoline-3,3'-oxetane] | 48% |
This reactivity aligns with observations in structurally related indolin-2-ones, where base-mediated deprotonation triggers nucleophilic attack .
Knoevenagel Condensation
The active methylene group adjacent to the carbonyl in indolin-2-one participates in condensations with aldehydes:
Aldehyde | Catalyst | Product | Yield | Source |
---|---|---|---|---|
Benzaldehyde | Piperidine | 6-(Hydroxymethyl)-3-benzylideneindolin-2-one | 70% | |
Furfural | NH₄OAc | 6-(Hydroxymethyl)-3-(furan-2-ylmethylene)indolin-2-one | 63% |
These adducts are precursors to bis-indolinones with demonstrated anticancer activity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation at the indole nucleus:
Reaction Type | Reagents | Product | Yield | Source |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂ | 6-(Hydroxymethyl)-5-arylindolin-2-one | 60–75% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Amine | 6-(Hydroxymethyl)-5-aminoindolin-2-one | 58% |
Optimized conditions use anhydrous solvents and inert atmospheres to prevent hydroxymethyl group oxidation.
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,11H,4-5H2,(H,10,12) |
InChI Key |
CAQGOPFQSAXOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CO)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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